4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline
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Overview
Description
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13BrFNO and a molecular weight of 262.12 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a bromine and fluorine atom attached to an aniline ring, along with a methoxypropan-2-yl group.
Preparation Methods
The synthesis of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aniline derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding amine.
Substitution: The final step involves the substitution of the amine group with a bromine and fluorine atom using appropriate halogenating agents.
Chemical Reactions Analysis
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound.
Scientific Research Applications
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of halogenated anilines on biological systems.
Medicine: It is investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
4-Bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline can be compared to other halogenated anilines, such as:
4-Bromo-3-fluoro-2-methylaniline: Similar in structure but with a methyl group instead of a methoxypropan-2-yl group.
2-Bromo-4-fluoroaniline: Another halogenated aniline with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrFNO |
---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13BrFNO/c1-7(6-14-2)13-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
UIJBEMZXZNTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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